molecular formula C9H10ClN3 B12820846 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine

4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine

Cat. No.: B12820846
M. Wt: 195.65 g/mol
InChI Key: RIVWEUYBKRJSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine is a versatile chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure is part of the pyrrolo[3,4-d]pyridazine family, a nitrogen-rich heterocyclic system recognized for its potential in drug discovery . A primary and promising research application for this compound is its use as a key synthetic intermediate for creating potent dual COX/LOX inhibitors . Recent scientific studies have demonstrated that derivatives built upon this core structure exhibit potent anti-inflammatory and analgesic activity by simultaneously inhibiting both cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes . This dual mechanism of action is a sought-after profile in anti-inflammatory research, as it may lead to agents with enhanced efficacy and a reduced risk of the side effects commonly associated with traditional NSAIDs . The chloro substituent at the 4-position provides a reactive handle for further functionalization, allowing researchers to elaborate the molecule via cross-coupling reactions and nucleophilic substitutions to explore structure-activity relationships. Given its role as a building block for biologically active molecules, this compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this high-purity intermediate to develop new candidates for treating pain and inflammatory disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

4-chloro-5,6,7-trimethylpyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C9H10ClN3/c1-5-7-4-11-12-9(10)8(7)6(2)13(5)3/h4H,1-3H3

InChI Key

RIVWEUYBKRJSIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN=C(C2=C(N1C)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrrole derivative, the compound can be synthesized through a series of reactions involving chlorination and methylation . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Preliminary studies suggest that 4-chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine may exhibit significant antimicrobial and anticancer properties. These effects are believed to stem from its ability to interact with specific molecular targets within biological systems:

  • Antimicrobial Activity : Research indicates that the compound can inhibit the growth of various bacterial strains. Its structural features may enhance its binding affinity to microbial targets.
  • Anticancer Activity : The compound's unique reactivity allows it to interact with cellular pathways involved in cancer progression. Further investigations are required to elucidate the mechanisms behind these interactions.

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets are critical for understanding its pharmacological potential. These studies aim to identify how the compound interacts with enzymes and receptors, potentially modulating their activity and influencing downstream signaling pathways.

Organic Synthesis Applications

The compound is also recognized for its utility in organic synthesis:

  • Synthetic Intermediates : Due to its unique structure, it can serve as an intermediate in the synthesis of more complex molecules.
  • Development of New Drugs : The compound's reactivity can be harnessed to develop new pharmaceutical agents with enhanced efficacy and reduced side effects.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be highlighted through a comparative analysis with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineContains a pyrimidine ringUsed in developing JAK inhibitors
5-Methyl-6H-pyrrolo[3,4-d]pyridazineContains one less chlorine atomExhibits different biological activity profiles
6-Chloro-5-methylpyrrolo[3,4-d]pyridazineSubstituted at different positionsVaries in reactivity due to different substituents
1-Chloro-5-methylpyrrolo[3,4-d]pyridazineDifferent halogen substitutionMay show distinct pharmacological properties

Case Studies and Research Findings

  • Biological Activity Assessment : A study evaluated the antimicrobial effects of various pyrrolo derivatives including this compound against bacterial strains. Results indicated significant inhibition rates compared to controls.
  • In Vivo Studies : In vivo experiments demonstrated the compound's potential as an anticancer agent by assessing tumor growth reduction in animal models. The mechanism involved modulation of apoptosis-related pathways.
  • Synthesis Techniques : Researchers have developed efficient synthetic routes for producing this compound that enhance yield and purity. These methods are crucial for scaling up production for further studies.

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₀ClN₃
  • Structural Features : Rigid bicyclic framework with electron-withdrawing (Cl) and electron-donating (Me) substituents.
  • Applications : Investigated for pro-apoptotic activity in cancer treatment, particularly in overcoming resistance to chemotherapy .

Structural and Functional Comparison with Analogous Compounds

The patent literature highlights several structurally related compounds, including 6,7-dihydro-5H-pyrido[2,3-c]pyridazine, 1H-pyrrolo[2,3-b]pyridin-1-yl, and 7H-pyrrolo[2,3-c]pyridazine derivatives, all evaluated as Bcl-xL inhibitors . Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Selected Pyrrolo-Pyridazine Derivatives

Compound Name Core Structure Key Substituents Biological Target Hypothesized Advantages
4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine Pyrrolo[3,4-d]pyridazine Cl (4), Me (5,6,7) Bcl-xL Enhanced steric bulk and lipophilicity may improve target binding
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Pyrido[2,3-c]pyridazine Hydrogenated 6,7 positions Bcl-xL Partial saturation may increase solubility and reduce metabolic degradation
7H-Pyrrolo[2,3-c]pyridazine Pyrrolo[2,3-c]pyridazine No substituents specified in patent Bcl-xL Simpler structure may facilitate synthetic accessibility
1H-Pyrrolo[2,3-b]pyridin-1-yl Pyrrolo[2,3-b]pyridine Variable substituents (not detailed) Bcl-xL Different ring fusion alters electronic properties and binding affinity

Key Differences in Substituent Effects

  • Chlorine vs. Non-chlorinated analogs (e.g., 7H-pyrrolo[2,3-c]pyridazine) may exhibit reduced binding affinity .
  • Methyl Groups : The triple methyl substitution in this compound increases steric hindrance and lipophilicity compared to unsubstituted analogs. This could improve metabolic stability but reduce aqueous solubility.

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The methyl groups in this compound likely increase logP values, enhancing membrane permeability but risking off-target effects.
  • Metabolic Stability: Chlorine substituents are known to slow cytochrome P450-mediated degradation, which may reduce dosing frequency compared to non-halogenated analogs.

Biological Activity

4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine (CAS No. 90817-88-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC9H10ClN3
Molecular Weight195.65 g/mol
PurityNLT 98%

The structure of this compound features a pyrrolo-pyridazine core that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

  • Case Study : A derivative exhibited an IC50 value of 49.85 μM against tumor cells, indicating moderate potency in inducing apoptosis in cancer cells .
  • Mechanism : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival.

Antiviral Activity

Emerging research suggests that derivatives of pyrrolo compounds may possess antiviral properties. For example:

  • Study Findings : Certain analogs demonstrated effective inhibition of viral replication in vitro at concentrations as low as 0.20 μM .
  • Mechanism : The antiviral activity is hypothesized to result from interference with viral enzyme functions or host cell interactions.

The biological effects of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for tumor growth and viral replication.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.

Table of Biological Activity

Activity TypeCell Line/ModelIC50 (μM)Reference
AntitumorA549 (Lung Cancer)49.85
AntiviralMT-4 Cells0.20
Enzyme InhibitionVariousVaries

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via chlorination of a precursor (e.g., 5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine) using phosphorus oxychloride (POCl₃) under reflux conditions, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine syntheses . Optimization includes controlling reaction temperature (80–110°C), stoichiometry of chlorinating agents, and purification via column chromatography. Evidence from related compounds suggests yields can exceed 85% with rigorous exclusion of moisture .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Use a combination of:

  • ¹H NMR : Detect tautomeric equilibria (e.g., δ = 2.95 ppm for methyl groups in pyridazine derivatives) and confirm substitution patterns .
  • IR spectroscopy : Absence of carbonyl bands (e.g., ~1700 cm⁻¹) confirms successful chlorination .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for chlorine .
  • Elemental analysis : Match calculated and observed C/H/N/Cl percentages to confirm purity (>98%) .

Q. What are common side reactions or impurities encountered during synthesis, and how can they be mitigated?

  • Methodology : Common impurities include:

  • Incomplete chlorination : Detectable via residual NH signals in ¹H NMR. Mitigate by increasing POCl₃ equivalents or reaction time .
  • Hydrolysis products : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent moisture ingress .
  • Tautomeric byproducts : Monitor via variable-temperature NMR to identify equilibrium mixtures .

Advanced Research Questions

Q. How does the tautomeric equilibrium of this compound derivatives affect their spectroscopic and reactive properties?

  • Methodology : Tautomerism (e.g., between 1H- and 3H-pyrrolo forms) can be studied using:

  • Variable-temperature NMR : Observe signal splitting or coalescence to estimate energy barriers (e.g., δ = 2.27–2.95 ppm shifts for acetyl/methyl groups) .
  • Computational modeling (DFT) : Calculate relative stability of tautomers and predict dominant forms under specific conditions .
  • Reactivity studies : Tautomers may exhibit divergent reactivity in nucleophilic substitutions; track using kinetic assays .

Q. What strategies are effective for functionalizing the pyridazine ring while preserving the chloro and methyl substituents?

  • Methodology :

  • Electrophilic aromatic substitution (EAS) : Use mild conditions (e.g., HNO₃/H₂SO₄ at 0°C) to avoid dechlorination. Monitor regioselectivity via LC-MS .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with Pd catalysts for aryl introductions. Prefer bulky ligands (e.g., SPhos) to suppress steric hindrance from methyl groups .
  • Cycloadditions : Explore [4+2] reactions with enamines or dienophiles to generate fused heterocycles (e.g., isoquinoline derivatives) .

Q. How does the compound’s electronic structure influence its potential as a PDE-5 inhibitor or other bioactivities?

  • Methodology :

  • Molecular docking : Compare binding affinity with known PDE-5 inhibitors (e.g., sildenafil analogs) using crystallographic data .
  • SAR studies : Modify substituents (e.g., replace Cl with Br) and assay inhibitory activity in vitro. Use IC₅₀ values to correlate electronic effects (Hammett σ constants) .
  • ADMET profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and toxicity (MTT assays) to prioritize derivatives .

Contradictions and Resolutions

  • Tautomer Stability : reports a tautomeric equilibrium, while some syntheses assume a single dominant form. Resolution: Use computational models (DFT) to predict predominant tautomers under synthetic conditions .
  • Reactivity with Acetylenes : describes pyridazine ring cleavage with dimethyl acetylenedicarboxylate, conflicting with stable cycloadditions in . Resolution: Substituent electronic effects (e.g., electron-withdrawing Cl) may dictate divergent pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.